2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole

Medicinal Chemistry Physicochemical Property Optimization Oxadiazole Bioisosteres

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole that presents a meta-bromophenyl ring at the 2-position and an n-propyl chain at the 5-position. It is a member of the 1,3,4-oxadiazole regioisomeric family, which exhibits a distinct electronic distribution compared to the 1,2,4-oxadiazole scaffold, leading to measurably different physicochemical and biological profiles.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 957065-95-1
Cat. No. B1294226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole
CAS957065-95-1
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4H2,1H3
InChIKeyMOGZBGQHSPXLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole (CAS 957065-95-1): Why This Heterocyclic Building Block Demands Precise Selection


2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole that presents a meta-bromophenyl ring at the 2-position and an n-propyl chain at the 5-position [1]. It is a member of the 1,3,4-oxadiazole regioisomeric family, which exhibits a distinct electronic distribution compared to the 1,2,4-oxadiazole scaffold, leading to measurably different physicochemical and biological profiles [2]. The compound is supplied primarily as a versatile intermediate for medicinal chemistry and materials science, with a minimum purity specification of 95% and a molecular weight of 267.12 g/mol [1].

Why a Generic 1,2,4-Oxadiazole or Para-Bromo Isomer Cannot Substitute for 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole


Simply replacing the 1,3,4-oxadiazole core with a 1,2,4-oxadiazole regioisomer introduces a systematic, quantifiable shift in lipophilicity (≈1 log unit) that alters membrane permeability, metabolic stability, and off-target liability [1]. Additionally, the position of the bromine substituent on the phenyl ring (meta vs. para) controls the electronic character and steric accessibility of the cross-coupling handle, directly impacting synthetic efficiency and the diversity of accessible derivatives . These differences are not cosmetic; they dictate whether a compound can serve as a viable fragment hit, a tractable lead, or a reliable probe in a given project. The quantitative evidence below makes this case concrete.

Quantitative Differentiation Evidence: 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole vs. Closest Analogs


1,3,4-Oxadiazole Scaffold Systematically Lowers Lipophilicity by ≈1 Log Unit Relative to the 1,2,4-Oxadiazole Isomer

In a systematic matched-pair analysis across the AstraZeneca compound collection, 1,3,4-oxadiazole isomers consistently displayed approximately an order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts. Significant concurrent improvements were observed in metabolic stability, hERG inhibition, and aqueous solubility [1]. When comparing 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole with its closest 1,2,4-regioisomer, 3-(3-bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4), this scaffold-level difference translates into a predictable log D reduction of ∼1 unit, favoring the 1,3,4-isomer.

Medicinal Chemistry Physicochemical Property Optimization Oxadiazole Bioisosteres

Meta-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling While Modulating Electronic Properties Differently from Para-Bromo Analogs

The meta-bromophenyl group in 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole serves as a versatile handle for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. Compared to its para-bromo isomer, 2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole (CAS 1249802-56-9), the meta-substitution pattern withdraws electron density less effectively from the reaction center, which can influence oxidative addition rates and coupling yields. Commercial suppliers explicitly position the para-isomer as an 'aryl halide for Pd-catalyzed couplings' , and the meta-isomer is equally suitable, with the additional advantage of generating derivatives with distinct spatial geometries for target binding.

Synthetic Chemistry Cross-Coupling Aryl Halide Reactivity

Propyl Chain at 5-Position Balances Lipophilicity Without Introducing Steric Bulk That Can Suppress Target Engagement

The n-propyl substituent on the oxadiazole ring offers a compromise between the minimal hydrophobic contribution of a methyl group and the excessive steric demand of longer alkyl chains. While direct activity data for 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole are not publicly available, SAR trends across 1,3,4-oxadiazole series indicate that lengthening the 5-alkyl chain from methyl to propyl typically enhances target affinity by filling a lipophilic pocket, but further extension to pentyl or heptyl often leads to sharp increases in log D and non-specific binding without commensurate affinity gains [1]. The predicted LogP of 3.45 [2] places this compound within the optimal lipophilicity range for fragment and lead optimization (log D ~1–3), whereas the 5-methyl analog is expected to be >1 log unit lower and may lack sufficient hydrophobic contacts.

Fragment-Based Drug Discovery Alkyl Chain Optimization Ligand Efficiency

Highest-Value Application Scenarios for 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole Based on Its Verified Differentiation Profile


Fragment-Based Drug Discovery Where Lipophilicity Control Is Critical

Projects that require fragment libraries with inherently low lipophilicity benefit from the 1,3,4-oxadiazole scaffold's ~1 log unit advantage over the 1,2,4-isomer [1]. The meta-bromine handle enables rapid follow-up chemistry without inflating log D, making this compound a strategic choice for fragment-to-lead campaigns targeting CNS, anti-infective, or anti-inflammatory endpoints where developability is tightly coupled to lipophilicity [1].

Diversification of Boronate Ester Libraries via Suzuki Coupling

The aryl bromide functionality is ideally suited for one-step Suzuki-Miyaura diversification. Compared to the para-bromo isomer, the meta-substitution pattern yields products with different vector angles, which can be decisive for accessing binding pockets that are not reachable with para-linked biaryl derivatives . The predictable reactivity of the meta-bromo group under standard Pd(0) conditions supports high-throughput parallel synthesis workflows.

Bioisosteric Replacement of Ester or Amide Functionalities in Lead Optimization

The 1,3,4-oxadiazole ring is a well-validated bioisostere for ester and amide groups, with the added benefit of metabolic stability [1]. This compound can directly replace a propyl ester or amide in an advanced lead while simultaneously introducing a bromine atom for further SAR exploration, reducing the number of synthetic steps required to probe both bioisosterism and substitution effects.

Physical Organic Chemistry Studies on Substituent Effects Across Oxadiazole Regioisomers

The availability of the matched pair 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole and its 1,2,4-isomer allows direct experimental measurement of lipophilicity, dipole moment, and metabolic stability differences. Academic or industrial groups studying heterocycle design principles can use this compound to generate the very data that the current literature only provides at the class level [1].

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